molecular formula C10H11ClO B1347396 4-(3-Chlorophenyl)butan-2-one CAS No. 3506-73-8

4-(3-Chlorophenyl)butan-2-one

Cat. No.: B1347396
CAS No.: 3506-73-8
M. Wt: 182.64 g/mol
InChI Key: OKHTXMYUDWHGOC-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)butan-2-one is a ketone derivative featuring a chlorophenyl substituent at the third position of the phenyl ring. The chlorine substituent’s electron-withdrawing nature and meta positioning likely influence its chemical reactivity, biological activity, and applications in pharmaceuticals, cosmetics, or materials science. This article compares this compound with structurally related compounds, emphasizing substituent effects on synthesis, bioactivity, and safety.

Properties

IUPAC Name

4-(3-chlorophenyl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-8(12)5-6-9-3-2-4-10(11)7-9/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKHTXMYUDWHGOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80293716
Record name 4-(3-chlorophenyl)butan-2-one
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Molecular Weight

182.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3506-73-8
Record name 4-(3-Chlorophenyl)-2-butanone
Source CAS Common Chemistry
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Record name NSC 91714
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Record name NSC91714
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Record name 4-(3-chlorophenyl)butan-2-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Chlorophenyl)butan-2-one typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 3-chlorobenzene with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:

3-Chlorobenzene+Butanoyl chlorideAlCl3This compound\text{3-Chlorobenzene} + \text{Butanoyl chloride} \xrightarrow{\text{AlCl}_3} \text{this compound} 3-Chlorobenzene+Butanoyl chlorideAlCl3​​this compound

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to enhance reaction efficiency and yield. The use of advanced catalysts and controlled reaction conditions ensures high purity and consistency of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction of this compound can yield alcohols. Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2).

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Aqueous NaOH or NH3 in ethanol.

Major Products:

    Oxidation: 4-(3-Chlorophenyl)butanoic acid.

    Reduction: 4-(3-Chlorophenyl)butan-2-ol.

    Substitution: 4-(3-Hydroxyphenyl)butan-2-one or 4-(3-Aminophenyl)butan-2-one.

Scientific Research Applications

4-(3-Chlorophenyl)butan-2-one has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research explores its potential as a precursor for drug development, particularly in designing anti-inflammatory and analgesic agents.

    Industry: It is utilized in the production of fine chemicals and as a building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism by which 4-(3-Chlorophenyl)butan-2-one exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s chlorophenyl group enhances its binding affinity to hydrophobic pockets within proteins, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 4-(3-Chlorophenyl)butan-2-one and its analogs, based on substituent type, position, and evidence-derived

Compound Substituent Position Key Findings Applications References
This compound Chloro (-Cl) Meta (3) Inferred: Potential reactivity influenced by electron-withdrawing Cl and steric effects. Pharmaceutical intermediates, materials N/A
4-(Phenylsulfanyl)butan-2-one Sulfanyl (-SPh) Para (4) Non-competitive tyrosinase inhibitor; low cytotoxicity; superior melanin suppression vs. arbutin/PTU. Cosmeceuticals (skin whitening)
4-(4-Methoxyphenyl)butan-2-one Methoxy (-OMe) Para (4) Synthesized via AuPd-catalyzed tandem dehydrogenation/aldol condensation/hydrogenation. Organic synthesis, fragrances
4-(4-Hydroxyphenyl)butan-2-one Hydroxy (-OH) Para (4) IFRA safety standards established for fragrances; regulated concentrations in 12 product categories. Perfumery, consumer products
4-(4-Fluorophenyl)butan-2-one Fluoro (-F) Para (4) Inhibits acetylcholinesterase and tyrosinase; used in heterocyclic compound synthesis. Agrochemicals, dyes, enzyme inhibitors
4-(4-Methylphenyl)butan-2-one Methyl (-Me) Para (4) Structural analog noted in regulatory databases; applications in polymer synthesis. Materials science, fragrances

Detailed Analysis of Substituent Effects

Electronic and Steric Influences

  • Sulfanyl (para): The -SPh group enhances tyrosinase inhibition via hydrophobic interactions, critical for anti-melanogenic activity .
  • Hydroxy/Methoxy (para) : Polar groups (-OH, -OMe) increase solubility but may reduce stability; hydroxyphenyl derivatives require stringent safety regulation due to sensitization risks .

Biological Activity

4-(3-Chlorophenyl)butan-2-one, also known by its chemical formula C11_{11}H13_{13}ClO, is an organic compound characterized by a butanone backbone with a 3-chlorophenyl substituent. This structural feature significantly influences its biological activity, particularly in enzyme inhibition and receptor interactions. This article explores the compound's synthesis, biological activities, and potential therapeutic applications based on diverse research findings.

Synthesis

The synthesis of this compound is typically achieved through Friedel-Crafts acylation , where 3-chlorobenzoyl chloride reacts with propionic acid in the presence of a Lewis acid catalyst like aluminum chloride. This method is favored for its efficiency and yield, allowing for the production of the compound in both laboratory and industrial settings .

Enzyme Inhibition

Research indicates that this compound exhibits notable enzyme inhibition properties. It has been shown to interact with various enzymes by binding to their active sites, thereby blocking substrate access. This mechanism is crucial for understanding its role in biochemical pathways and therapeutic applications. The presence of the chlorophenyl group enhances its binding affinity to hydrophobic pockets in proteins, influencing multiple biochemical pathways .

Antimycobacterial Activity

A study highlighted the potential of compounds with similar structural characteristics to inhibit Mycobacterium tuberculosis. The research identified that chlorophenyl rings are tolerated in certain compounds, suggesting that this compound may also exhibit anti-tubercular activity through similar mechanisms . The specific interaction with the MmpL3 protein in M. tuberculosis indicates a promising target for further exploration .

Antifungal Properties

In addition to its antibacterial activity, derivatives of chlorophenyl compounds have shown antifungal properties. For example, 3-(4-chlorophenyl)-4-substituted pyrazole derivatives demonstrated effective antifungal activity against pathogenic strains . This suggests that this compound might have similar potential when modified or used in conjunction with other agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies reveal that the position of the chlorine atom on the phenyl ring significantly affects the compound's reactivity and biological activity. For instance, variations in chlorine positioning lead to differences in physical properties such as boiling point and solubility, which consequently influence biological interactions .

Compound NameStructure CharacteristicsUnique Features
4-(4-Chlorophenyl)butan-2-oneChlorine at para positionDifferent reactivity and biological activity
4-(2-Chlorophenyl)butan-2-oneChlorine at ortho positionVariations in physical properties
4-(3-Fluorophenyl)butan-2-oneFluorine instead of chlorinePotential differences in reactivity due to fluorine

Case Studies

  • Antitubercular Screening : A high-throughput screening of a diverse chemical library identified several compounds with anti-tubercular activity, including those structurally related to this compound. The study focused on structure modifications that improved activity while maintaining favorable physicochemical properties .
  • Antifungal Evaluation : Research on pyrazole derivatives indicated that compounds bearing a chlorophenyl group exhibited significant antifungal activity against four pathogenic strains, suggesting that modifications of this compound could yield potent antifungal agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.